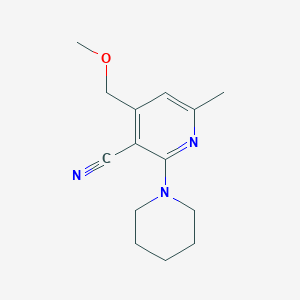
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperidine ring, a methoxymethyl group, and a nitrile group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method reported involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides the desired substituted pyridines in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and multicomponent reactions are often employed to develop scalable and eco-friendly synthetic routes. These methods aim to minimize waste and reduce the use of hazardous reagents.
化学反応の分析
Types of Reactions
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or other reduced products.
科学的研究の応用
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and nitrile group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile: shares structural similarities with other pyridine derivatives, such as 5-amino-1H-pyrazolo[4,3-b]pyridine and 2-amino-4H-pyran-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
4-(methoxymethyl)-6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H19N3O/c1-11-8-12(10-18-2)13(9-15)14(16-11)17-6-4-3-5-7-17/h8H,3-7,10H2,1-2H3 |
InChIキー |
KZOIEGZSQKTVBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)N2CCCCC2)C#N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate](/img/structure/B15008243.png)
![Methyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15008252.png)
![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
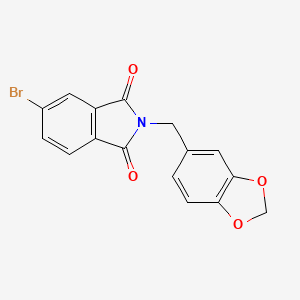
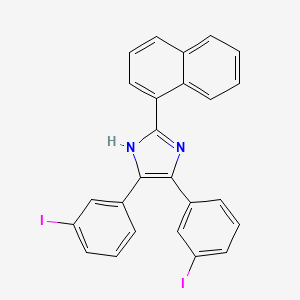
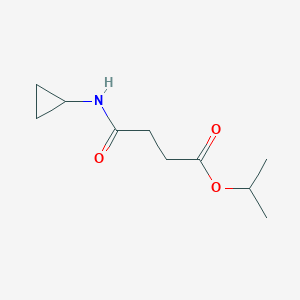
![(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008295.png)
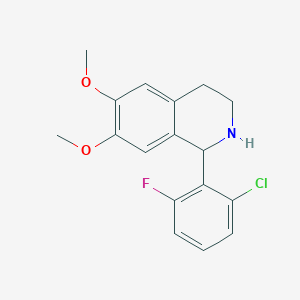
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15008301.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15008309.png)
![N-{(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methoxyaniline](/img/structure/B15008312.png)
![N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide](/img/structure/B15008321.png)
![2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine](/img/structure/B15008328.png)
![2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine](/img/structure/B15008336.png)
